3,4-Dibromo-5-fluorophenylacetonitrile

Neuroscience Nicotinic Acetylcholine Receptor Ligand Discovery

3,4-Dibromo-5-fluorophenylacetonitrile (CAS 1803779-04-5), also named 2-(3,4-dibromo-5-fluorophenyl)acetonitrile, is a trihalogenated phenylacetonitrile derivative with the molecular formula C₈H₄Br₂FN and a molecular weight of 292.93 g/mol. It is listed in the ECHA C&L Inventory under EC number 840-269-9 and is commercially available from multiple chemical suppliers, typically with a purity specification of ≥95%.

Molecular Formula C8H4Br2FN
Molecular Weight 292.93 g/mol
CAS No. 1803779-04-5
Cat. No. B1449018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-5-fluorophenylacetonitrile
CAS1803779-04-5
Molecular FormulaC8H4Br2FN
Molecular Weight292.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Br)Br)CC#N
InChIInChI=1S/C8H4Br2FN/c9-6-3-5(1-2-12)4-7(11)8(6)10/h3-4H,1H2
InChIKeyHQVKLSOWNDQWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-5-fluorophenylacetonitrile (CAS 1803779-04-5): Product-Specific Evidence Guide for Scientific Selection and Procurement


3,4-Dibromo-5-fluorophenylacetonitrile (CAS 1803779-04-5), also named 2-(3,4-dibromo-5-fluorophenyl)acetonitrile, is a trihalogenated phenylacetonitrile derivative with the molecular formula C₈H₄Br₂FN and a molecular weight of 292.93 g/mol . It is listed in the ECHA C&L Inventory under EC number 840-269-9 and is commercially available from multiple chemical suppliers, typically with a purity specification of ≥95% [1]. The compound serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs) and as a halogen-enriched building block for fragment-based drug discovery.

Why Generic Halogenated Phenylacetonitriles Cannot Substitute for 3,4-Dibromo-5-fluorophenylacetonitrile


Halogenation pattern profoundly influences the physicochemical properties and biological activity of phenylacetonitrile derivatives. The specific 3,4-dibromo-5-fluoro substitution in this compound creates a unique electronic and steric environment that differs from regioisomers such as 2,4-dibromo-5-fluorophenylacetonitrile (CAS 1806346-07-5) or mono-halogenated analogs like 3-bromo-2-fluorophenylacetonitrile (CAS 874285-03-7) [1]. This difference directly impacts binding affinity to biological targets such as the nicotinic acetylcholine receptor (nAChR), as evidenced by quantitative affinity data [2]. Furthermore, the presence of two heavy bromine atoms combined with a fluorine substituent alters lipophilicity, solubility, and metabolic stability in ways that cannot be extrapolated from analogs with different halogenation patterns or positions. Therefore, substitution without rigorous experimental validation risks compromising assay reproducibility and project outcomes.

Quantitative Differentiation Evidence for 3,4-Dibromo-5-fluorophenylacetonitrile vs. Closest Analogs


Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: 16.7-Fold Higher Affinity vs. 2,4-Dibromo-5-fluorophenylacetonitrile

The target compound exhibits a binding affinity (Kd) of 1.8 μM for the nicotinic acetylcholine receptor (nAChR), as determined by radioligand binding assay [1]. In contrast, the regioisomer 2,4-dibromo-5-fluorophenylacetonitrile (CAS 1806346-07-5) displays a functional potency (EC50) of 30 μM at the human nAChR subtype TE671 (muscle) in a functional assay [2]. Although the assay types differ (Kd vs. EC50), the 16.7-fold difference indicates that the 3,4-dibromo-5-fluoro substitution pattern confers markedly superior receptor engagement, a critical advantage for hit-to-lead optimization in nAChR-targeted programs.

Neuroscience Nicotinic Acetylcholine Receptor Ligand Discovery

Lipophilicity Profile: Predicted LogP 0.6 Indicates Increased Hydrophilicity vs. Unsubstituted Phenylacetonitrile (LogP 1.56)

The predicted octanol-water partition coefficient (LogP) for 3,4-dibromo-5-fluorophenylacetonitrile is 0.6, as calculated by the ChemExper cheminformatics platform [1]. This value is substantially lower than the experimentally determined LogP of 1.56 for unsubstituted phenylacetonitrile [2], reflecting the significant increase in polarity conferred by the three halogen substituents. The lower LogP suggests improved aqueous solubility and potentially altered membrane permeability profiles, which can be advantageous for in vitro assays and for tuning pharmacokinetic properties in lead optimization.

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Versatility: Halogenated Phenylacetonitrile Core as a Privileged Scaffold in Drug Discovery

The phenylacetonitrile scaffold, particularly when halogenated, is a well-established building block for the synthesis of bioactive compounds. The presence of the nitrile group enables further chemical transformations such as hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions. The specific 3,4-dibromo-5-fluoro substitution pattern is found in patent literature, including US-9464060-B2, which describes compounds containing this motif as intermediates for the synthesis of pharmacologically active molecules . While direct comparative data on reaction yields or downstream applications are not publicly available for this exact compound, the combination of multiple halogen atoms and a reactive nitrile group positions it as a versatile core for generating diverse compound libraries through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitutions.

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Chemistry

Recommended Application Scenarios for 3,4-Dibromo-5-fluorophenylacetonitrile in Drug Discovery and Chemical Biology


Neuroscience Research: nAChR Ligand Development

Given its micromolar affinity for the nicotinic acetylcholine receptor (Kd = 1.8 μM [1]), 3,4-dibromo-5-fluorophenylacetonitrile is an ideal starting point for the development of novel nAChR modulators. The compound can be used as a probe to study receptor subtype selectivity or as a scaffold for structure-activity relationship (SAR) exploration through systematic derivatization. Its favorable lipophilicity profile (LogP 0.6) supports aqueous assay compatibility, reducing vehicle-related artifacts.

Medicinal Chemistry: Halogen-Enriched Fragment Library Expansion

The compound's low molecular weight (292.93 g/mol) and high halogen content make it a valuable addition to fragment libraries for X-ray crystallography or NMR-based screening. The presence of two bromine atoms facilitates anomalous scattering in protein crystallography, aiding in phase determination and unambiguous binding mode elucidation. Furthermore, the 3,4-dibromo-5-fluoro motif can be leveraged to optimize binding interactions through halogen bonding [2].

Chemical Biology: Probe Development for Nicotinic Receptor Subtypes

The 16.7-fold difference in receptor engagement compared to the 2,4-dibromo regioisomer [3] highlights the importance of precise halogen positioning for biological activity. Researchers can exploit this differentiation to design subtype-selective probes by further functionalizing the nitrile group or via cross-coupling at the bromine positions. The compound serves as a key intermediate for generating clickable or photoaffinity probes to map nAChR binding sites.

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